An In-depth Technical Guide to 3-Hydroxy-2-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide to 3-Hydroxy-2-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Analytical Characterization
Introduction: A Trifunctional Scaffold for Advanced Research
3-Hydroxy-2-(trifluoromethyl)benzonitrile is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure, which incorporates a hydroxyl group, a nitrile group, and a trifluoromethyl (CF3) group on a benzene ring, makes it a highly versatile building block for the synthesis of more complex molecules.
The strategic placement of these functional groups imparts a unique combination of reactivity and physicochemical properties. The trifluoromethyl group, in particular, is a key feature in modern drug design.[1] Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] This guide serves as a comprehensive technical resource for researchers, providing an in-depth analysis of the compound's properties, plausible synthetic routes, and robust protocols for its analytical characterization.
Physicochemical Properties
The molecular architecture of 3-Hydroxy-2-(trifluoromethyl)benzonitrile dictates its physical and chemical behavior. The interplay between the polar hydroxyl and nitrile groups and the lipophilic trifluoromethyl group results in a compound with distinct characteristics.
A summary of its core physicochemical properties is presented below. It is important to note that while some properties are empirically determined, others are predicted based on computational models due to the limited availability of published experimental data for this specific isomer.
| Property | Value | Source(s) |
| Chemical Name | 3-Hydroxy-2-(trifluoromethyl)benzonitrile | [4] |
| CAS Number | 731002-48-5 | [4][5] |
| Molecular Formula | C₈H₄F₃NO | [5] |
| Molecular Weight | 187.12 g/mol | [5][6][7] |
| Appearance | White to off-white solid (Predicted) | [8] |
| pKa | 6.60 ± 0.35 (Predicted) | [9] |
| XlogP | 2.2 (Predicted) | [10] |
Key Insights:
-
Acidity (pKa): The predicted pKa of ~6.6 suggests that the hydroxyl group is significantly more acidic than that of phenol (pKa ≈ 10). This increased acidity is a direct consequence of the potent electron-withdrawing effect of the adjacent trifluoromethyl group and the nitrile group, which stabilize the corresponding phenoxide anion. This modulation of acidity can be critical for tuning interactions in biological systems.[2]
-
Lipophilicity (XlogP): The predicted XlogP value of 2.2 indicates a moderate level of lipophilicity. The CF3 group is a major contributor to this property, which is often correlated with improved cell membrane permeability—a crucial factor in drug development.[1][3]
Synthesis and Reactivity
Plausible Synthetic Routes
While specific, scaled-up syntheses for 3-Hydroxy-2-(trifluoromethyl)benzonitrile are not extensively detailed in public literature, its structure suggests several viable synthetic strategies based on established organometallic and aromatic chemistry. A highly plausible approach is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide.
This reaction is a reliable method for introducing a nitrile group onto an aromatic ring. The causality for this choice rests on the commercial availability of suitable precursors and the reaction's tolerance for various functional groups.
Caption: Plausible synthesis via the Rosenmund-von Braun reaction.
Chemical Reactivity
The trifunctional nature of the molecule provides multiple sites for chemical modification:
-
Hydroxyl Group: Can readily undergo O-alkylation, O-acylation, and etherification to generate a diverse library of derivatives.
-
Nitrile Group: Can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. It can also be reduced to a primary amine, providing a key linkage point for further functionalization.[11]
-
Aromatic Ring: The directing effects of the hydroxyl (ortho-, para-directing) and trifluoromethyl (meta-directing) groups make electrophilic aromatic substitution reactions complex but potentially regioselective, allowing for further diversification of the scaffold.
Analytical and Spectroscopic Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of 3-Hydroxy-2-(trifluoromethyl)benzonitrile. The following protocols form a self-validating system for its characterization.
Caption: Comprehensive workflow for analytical characterization.
Chromatographic Analysis: Purity Assessment
Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This technique is the gold standard for assessing the purity of non-volatile organic compounds. The choice of a C18 column is based on its excellent resolving power for aromatic compounds through hydrophobic interactions.
Experimental Protocol:
-
System Preparation:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid (to ensure sharp peak shape by suppressing phenolate formation).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis or Diode Array Detector (DAD) set to 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.
-
Dilute to a working concentration of ~0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.
-
-
Data Acquisition:
-
Inject 10 µL of the sample.
-
Run a gradient elution, for example: 10% B to 90% B over 20 minutes.
-
-
Data Analysis:
-
Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Spectroscopic Identification
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR is required for this molecule.[12][13]
Predicted Spectral Features:
-
¹H NMR: Aromatic protons will appear as complex multiplets in the ~7.0-8.0 ppm region. The phenolic proton will be a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: Expect distinct signals for the nitrile carbon (~115-120 ppm), the carbon bearing the CF3 group (a quartet due to C-F coupling), and other aromatic carbons.[14]
-
¹⁹F NMR: A sharp singlet at approximately -60 to -65 ppm (relative to CFCl₃) is expected for the CF₃ group.[13][14]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]
-
Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Ensure sufficient scans for good signal-to-noise, especially for the ¹³C spectrum.
-
Processing: Process the data using appropriate software, referencing the chemical shifts to the residual solvent peak.
4.2.2 Infrared (IR) Spectroscopy
FT-IR is used to rapidly confirm the presence of key functional groups.
Predicted Spectral Features:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.[15]
-
C-F Stretches: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region.[16]
Experimental Protocol:
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[12]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000-400 cm⁻¹.
4.2.3 Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and elemental composition.
Predicted Spectral Features:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is ideal for detecting the [M-H]⁻ ion due to the acidic phenolic proton.
-
Molecular Ion: Expect a prominent peak at m/z 186.0172 for the [M-H]⁻ ion.
-
Fragmentation: Fragmentation of fluorinated aromatic compounds can be complex, but losses of HCN or CF₂ may be observed in tandem MS (MS/MS) experiments.[17][18]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the spectrum in negative ion mode over a mass range of m/z 50-500.
Safety and Handling
3-Hydroxy-2-(trifluoromethyl)benzonitrile is classified with several hazards and must be handled with appropriate care.[4]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4][19] Causes skin and serious eye irritation.[4][20] May cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[21] All handling should be performed in a well-ventilated chemical fume hood.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents.[19][20]
Applications in Research and Development
The unique structural attributes of 3-Hydroxy-2-(trifluoromethyl)benzonitrile make it a valuable intermediate for the synthesis of high-value molecules, particularly in the pharmaceutical industry.
-
Medicinal Chemistry: The trifluoromethyl-substituted phenol motif is present in numerous bioactive compounds.[2][22] The CF₃ group enhances metabolic stability by blocking potential sites of oxidation, and its lipophilicity aids in crossing biological membranes.[1][23] The hydroxyl and nitrile groups serve as versatile handles for building more complex structures to target a wide range of diseases.[3]
-
Materials Science: The rigid, functionalized aromatic core can be incorporated into polymers or other materials to impart specific properties such as thermal stability or unique electronic characteristics.
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